REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[NH:8][C:7](=[O:13])[C:6](=[O:14])[NH:5]2.OS(O)(=O)=O.[N+:20]([O-])([O-:22])=[O:21].[K+]>>[Cl:12][C:11]1[C:10]([N+:20]([O-:22])=[O:21])=[C:9]2[C:4](=[CH:3][C:2]=1[Cl:1])[NH:5][C:6](=[O:14])[C:7](=[O:13])[NH:8]2 |f:2.3|
|
Name
|
|
Quantity
|
3.335 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2NC(C(NC2=CC1Cl)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
KNO3
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
ice H2O
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling in an ice-H2O bath
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 22° C. under N2 for 20 h.
|
Duration
|
20 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected on a sintered funnel by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with H2O (5×10 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under 0.1 mmHg for 12 h
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C2NC(C(NC2=CC1Cl)=O)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.39 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |